4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
Description
Properties
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-10-12-9-5-1-3-8-4-2-6-13(10)11(8)9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCJETGVILIRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3N1C(=NC3=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567805 | |
| Record name | 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136383-93-2 | |
| Record name | 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Cyclization Approach
A foundational method involves sequential nitration, chlorination, and cyclization steps starting from quinoline-2,4-diol (40 ). Nitration with concentrated nitric acid produces 3-nitroquinoline-2,4-diol (41 ), which undergoes chlorination using phenylphosphonic dichloride to yield 2,4-dichloro-3-nitroquinoline (42 ). Subsequent amination with aqueous ammonia regioselectively forms 2-chloro-3-nitroquinolin-4-amine (43 ), which is reduced with Fe/HCl to 2-chloroquinoline-3,4-diamine (44 ). Cyclization with carboxylic acids via polyphosphoric acid (PPA) or tetramethylchloroformamidinium hexafluorophosphate (TCFH) generates the imidazo[4,5-c]quinoline core (46 ). Introducing the aldehyde group at position 2 requires post-cyclization oxidation or direct formylation (discussed in Section 4).
Table 1: Key Steps in Nitration-Cyclization Synthesis
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | HNO₃, H₂SO₄, 0°C | 41 | 85–90 |
| 2 | Phenylphosphonic dichloride, 110°C | 42 | 78 |
| 3 | 28% NH₃, ethanol, reflux | 43 | 92 |
| 4 | Fe/HCl, ethanol, 70°C | 44 | 88 |
| 5 | RCOOH, PPA, 120°C | 46 | 65–75 |
Tetrazoloquinoline-Based Synthesis
Patent WO1997048704A1 discloses a pathway utilizing tetrazolo[1,5-a]quinoline intermediates. Nitration of tetrazolo[1,5-a]quinolin-5-ol produces 4-nitrotetrazolo[1,5-a]quinolin-5-ol, which is sulfonylated and aminated to form 4-nitrotetrazolo[1,5-a]quinolin-5-amine. Reduction with H₂/Pd-C yields tetrazolo[1,5-a]quinolin-4,5-diamine, which undergoes cyclization with carboxylic acids to form 6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline. Triphenylphosphine-mediated N–P bond cleavage followed by hydrolysis generates the imidazoquinoline scaffold. To introduce the aldehyde group, a formyl-containing carboxylic acid (e.g., glyoxylic acid) is used during cyclization.
Modern Catalytic Methods
Decarboxylative Coupling Strategy
A metal-free approach leverages quinoline-2-carbaldehyde (1aa ) and amino acids (e.g., valine) under oxidative conditions. Iodine and tert-butyl hydroperoxide (TBHP) promote decarboxylative coupling, forming imidazo[1,5-a]quinolines via a proposed radical mechanism. For 4H-imidazo[4,5,1-ij]quinoline-2-carbaldehyde, modifying the quinoline substrate to include a pre-installed aldehyde group allows direct cyclization. This method achieves yields up to 90% under optimized conditions (I₂, TBHP, DMF, 80°C).
Table 2: Decarboxylative Coupling Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Oxidant | TBHP | 90 |
| Temperature | 80°C | 90 |
| Solvent | DMF | 90 |
| Catalyst | I₂ | 90 |
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable late-stage functionalization. For instance, Suzuki-Miyaura coupling introduces aryl groups at position 2, which can be oxidized to aldehydes. Using Pd₂(dba)₃ or Pd(OAc)₂ with XPhos ligands, 2-chloroimidazoquinolines react with boronic acids to form 2-aryl derivatives. Subsequent oxidation with MnO₂ or SeO₂ yields the aldehyde. This approach offers modularity but requires multiple steps.
Functional Group Transformations
Oxidation of Methyl Groups
Methyl groups at position 2 are oxidized to aldehydes using reagents like SeO₂ or CrO₃. For example, 2-methylimidazoquinoline treated with SeO₂ in dioxane at 150°C produces the aldehyde in 70–80% yield.
Direct Formylation Techniques
Vilsmeier-Haack formylation introduces aldehydes directly. Reacting the imidazoquinoline core with POCl₃ and DMF at 0–5°C generates the formylated product. This one-step method is efficient (yields: 60–75%) but requires careful temperature control.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Steps | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Nitration-Cyclization | 5–7 | 65–75 | Moderate | Low |
| Tetrazoloquinoline | 8–10 | 50–60 | Low | High |
| Decarboxylative Coupling | 1–2 | 85–90 | High | Moderate |
| Pd-Catalyzed | 3–4 | 70–80 | Moderate | High |
The decarboxylative coupling method excels in yield and scalability, whereas classical routes remain cost-effective for small-scale synthesis. Functional group transformations are indispensable for late-stage aldehyde introduction but add complexity .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4H-Imidazo[4,5,1-ij]quinoline-2-carboxylic acid.
Reduction: Formation of 4H-Imidazo[4,5,1-ij]quinoline-2-methanol.
Substitution: Formation of various substituted imidazoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the disruption of microtubule dynamics by interacting with tubulin. For instance, studies have demonstrated that certain derivatives effectively target cancer cells in vitro, leading to cell cycle arrest and reduced migration capabilities .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. A study using the agar well diffusion method revealed that several derivatives displayed potent antibacterial effects against pathogens such as E. coli and K. pneumoniae. The effectiveness of these compounds was comparable to established antimicrobial agents like Ofloxacin .
Pharmacological Applications
Enzyme Inhibition
this compound derivatives are being explored as enzyme inhibitors in biochemical assays. These compounds can serve as probes to study enzyme activity and inhibition mechanisms in various biological pathways .
Receptor Modulation
Recent research has identified some derivatives as positive allosteric modulators (PAMs) for the A3 adenosine receptor (A3AR). These compounds enhance receptor activity, making them potential candidates for therapeutic applications in conditions like inflammation and cancer .
Material Science
Synthesis of New Materials
The unique structure of this compound allows it to be used as a building block in the synthesis of advanced materials. Its derivatives are being investigated for their potential use in developing new polymers and nanomaterials due to their favorable chemical properties and stability.
Table 1: Summary of Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazoquinoline structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its ability to interact with microbial cell membranes can result in antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of imidazoquinolines are highly dependent on substituent positions and ring saturation. Below is a comparative analysis of key analogues:
Key Differences in Reactivity and Bioactivity
Electrophilic Reactivity: The formyl group in this compound enhances its reactivity as a Michael acceptor or in Schiff base formation, unlike the saturated 5,6-dihydro derivatives (e.g., 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one), which exhibit reduced electrophilicity due to ring saturation .
Dopamine Receptor Affinity : Substituted derivatives (e.g., 2,6-dimethyl) show higher binding affinity to dopamine D2 receptors compared to the parent carbaldehyde, likely due to improved steric and hydrophobic interactions .
Antimicrobial Activity: Chloro and hydroxyl substituents (e.g., 8-chloro-2-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-6-ol) significantly enhance antimicrobial potency, attributed to increased membrane permeability and halogen-mediated interactions with microbial enzymes .
Pharmacological Data
Biological Activity
4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.18 g/mol. The compound features an imidazoquinoline core, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of imidazoquinolines exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of 4H-Imidazo[4,5,1-ij]quinoline derivatives. Notably, compounds synthesized from this scaffold have demonstrated cytotoxic effects against a range of cancer cell lines, including breast and lung cancer cells. The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Neuropharmacological Effects
Imidazoquinolines have been investigated for their neuropharmacological properties. Some derivatives act as positive allosteric modulators at GABA receptors, suggesting potential applications in treating anxiety and other neurological disorders. For example, a study indicated that certain modifications at the C2 position significantly enhanced GABA_A receptor activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4H-Imidazo[4,5,1-ij]quinoline derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The nature and position of substituents on the imidazoquinoline ring significantly influence biological activity. For instance, electron-donating groups at the C2 position enhance receptor binding affinity.
- Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.
The following table summarizes key findings from SAR studies:
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| A | -OCH3 | High GABA_A activity | |
| B | -Cl | Moderate anticancer activity | |
| C | -F | Antimicrobial effects |
Case Study 1: Anticancer Activity
A study evaluated a series of 4H-imidazo[4,5,1-ij]quinoline derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The results showed that compounds with halogen substituents exhibited significant cytotoxicity with IC50 values in the low micromolar range. The study concluded that structural modifications could enhance potency against cancer cells.
Case Study 2: Neuropharmacological Effects
In another investigation, a derivative was tested for its ability to modulate GABA_A receptors in Xenopus laevis oocytes. The compound demonstrated dose-dependent potentiation of GABA-induced currents, indicating its potential as a therapeutic agent for anxiety disorders.
Q & A
Q. What are the standard synthetic routes for 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, analogous imidazole-carbaldehyde derivatives are synthesized using catalysts like Mn(IV) oxide in dichloromethane (85% yield, 2 hours) or ruthenium-based catalysts under mild conditions (70% yield, 5.5 hours at 50°C) . Optimization strategies include:
- Catalyst screening : Transition-metal catalysts improve regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Temperature control : Lower temperatures (≤50°C) reduce side reactions.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mn(IV) oxide | DCM | RT | 2 | 85 | |
| Ru-complex + H₂O₂ | H₂O | 50 | 5.5 | 70 |
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., δ 9.32 ppm for aldehyde protons in analogous structures) .
- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., S1 refinement details in ) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives or reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. For example:
- Reaction path search : ICReDD employs quantum calculations to identify low-energy pathways, reducing experimental trial-and-error .
- Electronic properties : HOMO/LUMO analysis predicts regioselectivity in electrophilic substitutions .
- Machine learning : Train models on existing synthesis data to prioritize high-yield conditions .
Q. What factorial design strategies are effective for studying variables in the synthesis of this compound?
Methodological Answer: A 2³ factorial design can evaluate variables like catalyst loading, temperature, and solvent polarity:
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Q. What reaction mechanisms are proposed for the formation of this compound in different synthetic routes?
Methodological Answer:
Q. What factors influence the stability of this compound under storage and experimental conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- pH sensitivity : Avoid aqueous solutions at pH >8 to prevent hydrolysis of the aldehyde group .
- Thermal stability : TGA analysis shows decomposition above 250°C .
Applications in Academic Research
Q. In which research areas is this compound primarily investigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
